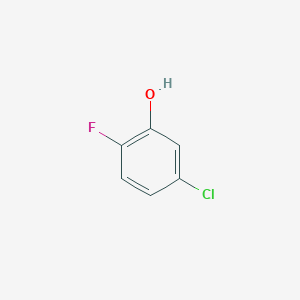

5-Chloro-2-fluorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEGPBZYKCARCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626054 | |

| Record name | 5-Chloro-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186589-76-4 | |

| Record name | 5-Chloro-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-2-fluorophenol (CAS No: 186589-76-4), a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1] This document compiles essential data, outlines detailed experimental protocols for property determination, and presents a logical workflow for pKa analysis.

Core Physicochemical Data

This compound is an off-white crystalline powder.[1][2] Its halogenated aromatic structure, featuring both chlorine and fluorine on a phenol ring, gives it unique reactivity valuable for creating more complex molecules.[1] For stability and to prevent degradation, it is recommended to store this compound in a cool, ventilated environment.[1]

Table 1: Key Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₄ClFO[1][2][3] |

| Molecular Weight | 146.547 g/mol [1][2] |

| Boiling Point | 187.1 ± 20.0 °C at 760 mmHg[1] |

| Density | 1.4 ± 0.1 g/cm³[1] |

| Vapor Pressure | 0.5 ± 0.4 mmHg at 25°C[1] |

| Flash Point | 66.9 ± 21.8 °C[1] |

| Refractive Index | 1.548[1] |

| pKa | Data not available; see Section 2.3 for determination protocol. |

| Solubility | Data not available; see Section 2.4 for determination protocol. |

Table 2: Identification and Safety

| Identifier | Value |

| CAS Number | 186589-76-4[1][3] |

| IUPAC Name | This compound[3] |

| Synonyms | 2-Fluoro-5-chlorophenol[1] |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation)[3] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of phenolic compounds are outlined below.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline compound like this compound can be determined using the capillary tube method. This technique relies on observing the temperature range over which the solid transitions to a liquid.

Methodology:

-

Sample Preparation: A small, finely powdered sample of the dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with high-boiling mineral oil or a calibrated melting point apparatus).

-

Heating: The bath is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range. A pure compound will exhibit a sharp melting range of 1-2 °C.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[4]

Methodology:

-

Apparatus Setup: A small quantity of the substance (approximately 2-3 mL) is placed in a test tube.[4] A thermometer is fixed so that its bulb is just above the liquid's surface to measure the vapor temperature.

-

Capillary Inversion: A small, sealed-end capillary tube is inverted and placed within the test tube containing the sample.[4]

-

Heating: The test tube is heated gently in a heating bath (e.g., concentrated sulfuric acid or a high-boiling oil).[4] As the temperature rises, air trapped in the capillary tube will bubble out.

-

Observation: The boiling point is reached when a rapid and continuous stream of bubbles emerges from the capillary tube.[4] The heat source is then removed.

-

Recording: The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the precise boiling point.[4] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.

pKa Determination (Spectrometric Method)

The acid dissociation constant (pKa) of phenols can be determined accurately using UV-Vis spectrophotometry, which measures the difference in absorbance between the protonated (phenol) and deprotonated (phenoxide) forms at various pH levels.[5]

Methodology:

-

Solution Preparation: A stock solution of this compound is prepared in a suitable solvent mixture, such as acetonitrile-water, at a known concentration (e.g., 5 x 10⁻⁴ mol L⁻¹).[5] A series of buffer solutions with varying pH values (e.g., from pH 2.0 to 11.0) are also prepared.[5]

-

Spectrometric Titration: For each pH value, a sample is prepared by mixing the stock solution with the buffer. The ionic strength is kept constant across all samples using a salt like KCl.[5]

-

Data Acquisition: The electronic absorption spectrum of each sample is recorded over a relevant wavelength range (e.g., 200-500 nm) using a spectrophotometer.[5]

-

Data Analysis: The absorbance data at a wavelength where the phenol and phenoxide species have significantly different absorption is plotted against pH. The pKa is the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the inflection point of the resulting sigmoidal curve. Specialized software can be used for precise calculation from the absorbance readings.[5]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the solubility of a compound in a specific solvent, such as water.[6]

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of water in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the mixture is allowed to stand, permitting the excess solid to settle.

-

Sample Analysis: A sample of the clear, saturated supernatant is carefully withdrawn, often using a filtered syringe to avoid transferring any solid particles.

-

Quantification: The concentration of this compound in the sample is determined using an appropriate analytical technique, such as UV spectrophotometry or High-Performance Liquid Chromatography (HPLC).[6] This concentration represents the solubility of the compound at that specific temperature. The experiment is typically repeated at several different temperatures to understand its temperature dependence.[6]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the pKa of a phenolic compound using the spectrophotometric method described in Section 2.3.

Caption: Workflow for Spectrophotometric pKa Determination.

References

An In-depth Technical Guide to 5-Chloro-2-fluorophenol (CAS Number: 186589-76-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental protocols, spectroscopic data, and biological activity studies for 5-Chloro-2-fluorophenol (CAS 186589-76-4) are not extensively available in the public domain. This guide provides a comprehensive overview based on available data for the compound and closely related analogs. Information derived from related compounds is clearly indicated.

Executive Summary

This compound is a halogenated aromatic organic compound with the CAS number 186589-76-4. Its structure, featuring both chlorine and fluorine atoms on a phenol ring, makes it a valuable intermediate in the synthesis of complex molecules.[1] It is primarily utilized in the pharmaceutical and agrochemical industries as a building block for active pharmaceutical ingredients (APIs) and pesticides.[1] The presence of halogens can significantly influence the biological activity of the final products.[1] This document provides a detailed overview of its physicochemical properties, safety and handling information, and potential applications. Due to the limited availability of specific experimental data, representative protocols and hypothetical biological pathways based on related compounds are presented to guide research and development efforts.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for designing synthetic routes, and for safe handling and storage.

| Property | Value | Reference(s) |

| CAS Number | 186589-76-4 | [2] |

| Molecular Formula | C₆H₄ClFO | [2] |

| Molecular Weight | 146.55 g/mol | [3] |

| Appearance | Off-white crystalline powder | [1] |

| Boiling Point | 187.1 ± 20.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 66.9 ± 21.8 °C | [1] |

| Vapor Pressure | 0.5 ± 0.4 mmHg at 25°C | [1] |

| Refractive Index | 1.548 | [1] |

| Purity | ≥98.0% | [1] |

Synthesis and Manufacturing

Example Experimental Protocol: Synthesis of 2-Chloro-5-fluorophenol

The following is a representative multi-step synthesis for an isomer of the target compound. This protocol is provided for illustrative purposes to highlight a potential synthetic approach.

Step 1: Synthesis of 2-bromo-4-fluoroaniline [4]

-

In a 2000 mL four-necked flask, 540 mL of water and 240 mL of 36% hydrochloric acid are combined.

-

While stirring, 129.0 g of p-fluoroaniline is added, maintaining the temperature below 30°C.

-

160.0 g of liquid bromine is then added dropwise at a temperature of 20-45°C. A large amount of gray granular solid will appear as the reaction progresses.

-

After the addition is complete, the mixture is kept warm for 0.5 hours to ensure the reaction goes to completion.

-

The solid is filtered and washed three times with water.

-

The filter cake is dissolved in 95% ethanol, and the pH of the solution is adjusted to 8-9 with a saturated sodium bicarbonate aqueous solution.

-

The product is obtained by distillation under reduced pressure, collecting the fraction at 75-78 °C/5 kPa.

Step 2: Synthesis of 1-bromo-2-chloro-5-fluorobenzene [4]

-

In a 2000 mL four-necked flask, 1000 mL of water is added, followed by 208.0 g of 2-bromo-4-fluoroaniline while stirring.

-

310 mL of concentrated sulfuric acid is added, keeping the internal temperature below 80°C. The mixture is then heated to 80-90°C for 0.5 hours to form the salt.

-

The mixture is cooled to 0-5°C, and a solution of 72.0 g of sodium nitrite in 100 mL of water is added dropwise, controlling the rate to prevent the evolution of large amounts of reddish-brown nitrogen dioxide gas.

-

After the addition, the reaction is kept warm for 0.5 hours, and any solid impurities are filtered off. The filtrate is stored at a low temperature.

-

In a separate 5000 mL four-necked flask, 79.2 g of CuCl is mixed with 520 mL of concentrated hydrochloric acid.

-

The temperature is raised, and the previously prepared diazo liquid is added dropwise, maintaining the reaction temperature between 70 and 90°C.

-

After the addition is complete, the mixture is kept at about 80°C for 1.5 hours.

Step 3: Synthesis of 2-Chloro-5-fluorophenol [4]

-

This step involves the conversion of 1-bromo-2-chloro-5-fluorobenzene to the corresponding phenol, likely through a Grignard reaction followed by oxidation and then hydrolysis of a protecting group, as hinted in the source material. A detailed, safe, and validated procedure for this step for the target isomer is not fully described in the provided reference. A final hydrolysis step mentioned involves treating a tert-butyl ether precursor with hydrochloric acid.[4]

Manufacturing and Purification

The industrial production of this compound involves sophisticated chemical processes designed to achieve high purity (typically ≥98.0%).[1] Purification of the crude product can be achieved through techniques such as distillation or recrystallization.

The following diagram illustrates a general workflow for the purification of a phenol derivative by recrystallization, a common method for solid compounds.

Caption: General workflow for the purification of a solid phenol derivative.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) and chemical shifts will be influenced by the positions of the hydroxyl, chloro, and fluoro substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts will be characteristic of aromatic carbons, with the carbon atoms directly attached to the electronegative oxygen, fluorine, and chlorine atoms appearing at lower field (higher ppm values).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹

-

C-O stretch: A band around 1200-1260 cm⁻¹

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region

-

C-F stretch: An absorption in the 1000-1400 cm⁻¹ region

-

C-Cl stretch: A band in the 600-800 cm⁻¹ region

Mass Spectrometry

In mass spectrometry with electron ionization, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight (approximately 146.5). The fragmentation pattern would likely involve the loss of functional groups and cleavage of the aromatic ring. The presence of chlorine would result in a characteristic M+2 isotope peak with an intensity of about one-third of the molecular ion peak.

Biological Activity and Mechanism of Action

While no specific studies on the biological activity of this compound have been identified, the broader class of chlorophenols is known to exhibit significant biological effects, including cytotoxicity.[5][6] The toxicity of chlorophenols often correlates with the degree of chlorination.[7]

Cytotoxicity and Apoptosis Induction

Studies on various chlorophenols have demonstrated their ability to induce cell death. For instance, 2,4-dichlorophenol has been shown to induce apoptosis in L929 fibroblast cells in a concentration- and time-dependent manner.[5] Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its induction is a key mechanism for many anti-cancer agents. The induction of apoptosis by halogenated phenols can proceed through the mitochondrial (intrinsic) pathway, which involves the disruption of the mitochondrial membrane potential and the activation of caspases.[8]

Uncoupling of Oxidative Phosphorylation

Many phenolic compounds, particularly those with electron-withdrawing groups like halogens, are known to act as uncouplers of oxidative phosphorylation in mitochondria.[9][10] These uncouplers are typically weakly acidic and can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[9] This disruption of cellular energy production can lead to a cascade of events, ultimately contributing to cytotoxicity.

Hypothetical Signaling Pathways

The following diagram illustrates a hypothetical mechanism of action for a generic halogenated phenol, such as this compound, based on the known activities of this class of compounds. This model integrates the uncoupling of oxidative phosphorylation with the induction of the intrinsic apoptosis pathway.

Caption: Hypothetical signaling pathway for cytotoxicity induced by a halogenated phenol.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

| Hazard Statement | GHS Code | Reference(s) |

| Harmful if swallowed | H302 | [11] |

| Causes skin irritation | H315 | [11] |

| Causes serious eye irritation | H319 | [11] |

| May cause respiratory irritation | H335 | [11] |

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1]

Applications in Research and Drug Development

As a halogenated phenol, this compound serves as a key intermediate in organic synthesis. Its utility lies in its potential to be incorporated into larger, more complex molecules with specific biological activities.

-

Pharmaceutical Synthesis: It is a building block for the synthesis of active pharmaceutical ingredients (APIs).[1] The presence of both chloro and fluoro substituents can modulate the pharmacokinetic and pharmacodynamic properties of the final drug molecule, such as metabolic stability, binding affinity, and lipophilicity.

-

Agrochemical Development: It is used in the formulation of pesticides and herbicides.[1] The halogenated phenol moiety can contribute to the desired biocidal activity of the final product.

-

Materials Science: Halogenated phenols can also be used in the development of advanced materials, although this is a less common application.

Conclusion

This compound (CAS 186589-76-4) is a halogenated aromatic compound with significant potential as an intermediate in the pharmaceutical and agrochemical industries. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its known properties and offers insights based on the chemistry and biological activity of related compounds. Researchers and drug development professionals should exercise appropriate caution when handling this compound and can use the information presented herein as a foundation for further investigation and application in organic synthesis and medicinal chemistry. Further research is warranted to fully elucidate its synthetic pathways, spectroscopic characteristics, and biological mechanisms of action.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. usbio.net [usbio.net]

- 4. guidechem.com [guidechem.com]

- 5. Cytotoxic effects of environmentally relevant chlorophenols on L929 cells and their mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JoDrugs. LOWER CHLORINATED PHENOLS [jodrugs.com]

- 8. Chlorophenols and chlorocatechols induce apoptosis in human lymphocytes (in vitro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 11. This compound | C6H4ClFO | CID 22482821 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways and methodologies for the preparation of 5-chloro-2-fluorophenol, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines a plausible and chemically sound multi-step synthesis, presents detailed experimental protocols, and includes quantitative data to support process optimization.

Introduction

This compound (CAS No: 186589-76-4) is a halogenated aromatic compound of significant interest in organic synthesis.[1][2] Its unique substitution pattern makes it a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and specialized materials.[1] This guide details a robust synthetic route starting from a commercially available precursor, providing researchers with the necessary information to produce this compound in a laboratory setting.

Proposed Synthetic Pathway

A viable and efficient pathway for the synthesis of this compound involves a two-step process starting from 4-chloro-2-fluoroaniline:

-

Diazotization: Conversion of the amino group of 4-chloro-2-fluoroaniline into a diazonium salt using nitrous acid.

-

Hydrolysis: Subsequent hydrolysis of the diazonium salt to yield the target phenol, this compound.

This approach is based on well-established chemical transformations and offers a reliable method for the preparation of the desired product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are detailed for the synthesis of this compound. These procedures are based on established methodologies for similar transformations and are adapted for this specific synthesis.

Synthesis of the Aryl Diazonium Salt Intermediate from 4-Chloro-2-fluoroaniline (Diazotization)

This step involves the conversion of the primary aromatic amine, 4-chloro-2-fluoroaniline, into a more reactive diazonium salt.

Materials:

-

4-Chloro-2-fluoroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, a solution of sulfuric acid in water is prepared by carefully adding concentrated sulfuric acid to chilled distilled water.

-

The solution is cooled to 0-5 °C in an ice-salt bath.

-

4-Chloro-2-fluoroaniline is added portion-wise to the cold sulfuric acid solution while maintaining the temperature below 10 °C.

-

A solution of sodium nitrite in cold distilled water is prepared separately.

-

The sodium nitrite solution is added dropwise to the aniline-sulfuric acid mixture, ensuring the temperature is maintained between 0-5 °C. The rate of addition should be controlled to prevent excessive foaming and a rapid rise in temperature.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution is typically a pale yellow to light brown color.

Caption: Experimental workflow for the diazotization of 4-chloro-2-fluoroaniline.

Synthesis of this compound via Hydrolysis of the Diazonium Salt

The unstable diazonium salt is carefully hydrolyzed to introduce a hydroxyl group onto the aromatic ring, forming the final product.

Materials:

-

Aryl Diazonium Salt Solution (from step 3.1)

-

Distilled Water

-

Steam Distillation Apparatus

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous Sodium Sulfate (or other suitable drying agent)

Procedure:

-

The cold diazonium salt solution is slowly added to a flask containing hot (approximately 50-60 °C) distilled water with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, the mixture is heated to facilitate the complete hydrolysis of the diazonium salt. This is often carried out by steam distillation.

-

The crude this compound is isolated from the distillate. This can be achieved by extraction with an organic solvent such as dichloromethane.

-

The combined organic extracts are washed with water and then dried over an anhydrous drying agent (e.g., sodium sulfate).

-

The solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by distillation under reduced pressure or by column chromatography.

Quantitative Data

The following table summarizes the key quantitative parameters for the proposed synthesis. Please note that these are representative values and may vary based on experimental conditions and scale.

| Parameter | Value | Reference/Notes |

| Starting Material | 4-Chloro-2-fluoroaniline | Purity ≥98% |

| Reagents | Sodium Nitrite, Sulfuric Acid | Standard laboratory grade |

| Diazotization Temp. | 0-5 °C | Critical for stability of diazonium salt |

| Hydrolysis Temp. | 50-100 °C | Gradual heating and steam distillation |

| Overall Yield | 60-75% | Based on similar reported procedures |

| Product Purity | ≥98% | After purification |

| Boiling Point | 187.1 ± 20.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

Safety Considerations

-

Aromatic diazonium salts are potentially explosive, especially when dry. They should be prepared at low temperatures and used immediately in solution.

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care, including the use of appropriate personal protective equipment (PPE).

-

The hydrolysis step generates nitrogen gas and should be performed in a well-ventilated fume hood.

-

This compound is expected to be a skin and eye irritant. Appropriate PPE should be worn when handling the compound.

Conclusion

The synthesis of this compound via the diazotization of 4-chloro-2-fluoroaniline followed by hydrolysis is a reliable and scalable method. Careful control of reaction temperatures, particularly during the diazotization step, is crucial for achieving high yields and purity. This guide provides a solid foundation for researchers and professionals in the field to produce this important chemical intermediate. Further optimization of reaction conditions may lead to improved yields and process efficiency.

References

Spectroscopic Data for 5-Chloro-2-fluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Chloro-2-fluorophenol (CAS No: 186589-76-4). Due to the limited availability of experimentally verified spectra in public databases, this guide combines theoretical predictions, data from analogous compounds, and established principles of spectroscopic interpretation for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are derived from established correlation tables, spectral data of similar halogenated phenols, and computational predictions.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| OH | 5.0 - 7.0 | broad singlet (s) | - |

| H-3 | 6.9 - 7.2 | doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |

| H-4 | 6.8 - 7.1 | doublet of doublets (dd) | J(H-H) ≈ 8-9, J(H-H) ≈ 2-3 |

| H-6 | 7.1 - 7.4 | doublet of doublets (dd) | J(H-F) ≈ 4-6, J(H-H) ≈ 2-3 |

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling to ¹⁹F (J, Hz) |

| C-1 (C-OH) | 145 - 150 | J(C-F) ≈ 2-4 |

| C-2 (C-F) | 152 - 158 | J(C-F) ≈ 240-250 |

| C-3 | 115 - 120 | J(C-F) ≈ 20-25 |

| C-4 | 120 - 125 | J(C-F) ≈ 8-10 |

| C-5 (C-Cl) | 128 - 133 | J(C-F) ≈ 4-6 |

| C-6 | 118 - 123 | J(C-F) ≈ 2-4 |

Note: The carbon directly attached to fluorine will show a large one-bond coupling constant. Other carbons in the ring will exhibit smaller two- and three-bond couplings to fluorine.

Table 3: Predicted Significant Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C stretch (aromatic) | 1580 - 1620, 1450 - 1500 | Medium to Strong |

| C-O stretch (phenolic) | 1200 - 1260 | Strong |

| C-F stretch | 1100 - 1200 | Strong |

| C-Cl stretch | 700 - 800 | Medium |

| C-H out-of-plane bend | 800 - 900 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation for this compound

| m/z | Ion | Comments |

| 146/148 | [M]⁺ | Molecular ion peak. The M+2 peak will be present with approximately one-third the intensity of the M peak due to the ³⁷Cl isotope. |

| 111 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 118 | [M - CO]⁺ | Loss of carbon monoxide from the molecular ion. |

| 99 | [M - HCO - Cl]⁺ | Loss of a formyl radical and a chlorine radical. |

| 83 | [C₅H₃F]⁺ | Further fragmentation of the aromatic ring. |

Note: The molecular formula of this compound is C₆H₄ClFO, with a molecular weight of approximately 146.55 g/mol .[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for substituted phenols like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Acquisition: Place the sample (ATR or KBr pellet) in the IR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer. Common techniques include direct infusion or coupling with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for GC-MS and will likely produce significant fragmentation. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization technique, which may result in a more prominent molecular ion peak.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the fragmentation pattern to deduce the structure of the molecule and confirm the molecular weight.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 5-Chloro-2-fluorophenol: Safety, Handling, and Storage

This technical guide provides comprehensive safety, handling, and storage information for 5-Chloro-2-fluorophenol (CAS No. 186589-76-4), intended for researchers, scientists, and professionals in drug development. The document outlines critical safety data, procedural protocols, and emergency measures to ensure safe laboratory practices.

Chemical Identification and Properties

This compound, also known as 2-Fluoro-5-chlorophenol, is a halogenated phenol derivative used as an intermediate in various organic syntheses.[1] Its unique structure, featuring both chlorine and fluorine atoms on a phenol ring, makes it a valuable component in the manufacturing of complex chemical products.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 186589-76-4 | [1][2][3] |

| Molecular Formula | C₆H₄ClFO | [1][2][3] |

| Molecular Weight | 146.55 g/mol | [1][3] |

| Appearance | Off-white crystalline powder | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Boiling Point | 187.1 ± 20.0 °C at 760 mmHg | [1] |

| Flash Point | 66.9 ± 21.8 °C | [1] |

| Vapor Pressure | 0.5 ± 0.4 mmHg at 25°C | [1] |

| Purity | ≥98.0% |[1] |

Hazard Identification and Toxicological Data

This compound is classified as a hazardous substance. Based on GHS classifications from aggregated data, it is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] Professionals handling this compound must adhere to strict safety protocols to avoid exposure.

Table 2: Toxicological Summary and GHS Classifications

| Hazard Class | GHS Category | Hazard Statement | Reference |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [2] |

| Acute Toxicity, Dermal | Noted as a potential hazard | H312: Harmful in contact with skin (33.3% of notifications) | [2] |

| Acute Toxicity, Inhalation | Noted as a potential hazard | H332: Harmful if inhaled (33.3% of notifications) |[2] |

Note: Toxicological properties have not been fully investigated. All handling should proceed with the assumption that the material is hazardous.[4]

Fire and Explosion Hazard Data

The compound has a flash point of approximately 67°C, indicating it is a combustible material that requires careful handling to prevent ignition.[1]

Table 3: Fire and Explosion Hazard Data

| Parameter | Information | Reference(s) |

|---|---|---|

| Flammability | Combustible. Vapors may form explosive mixtures with air. | [5] |

| Flash Point | 66.9 ± 21.8 °C | [1] |

| Suitable Extinguishing Media | Water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. | [4][5][6] |

| Unsuitable Extinguishing Media | No specific limitations are given. | |

| Hazardous Combustion Products | Carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride gas, and gaseous hydrogen fluoride (HF). | [4][5][7] |

| Firefighting Procedures | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][6] Cool fire-exposed containers with a water spray from a protected location.[8] |

Safe Handling Protocols

Proper handling is essential to minimize risk of exposure. All operations should be conducted in accordance with good industrial hygiene and safety practices.[7]

Engineering Controls:

-

Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to control airborne levels.[7][9]

-

Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[4]

Personal Handling:

-

Avoid all personal contact, including the inhalation of dust or vapors.[8]

-

Wash hands thoroughly with soap and water after handling and before breaks.[7][8]

-

Keep containers securely sealed when not in use and avoid physical damage to them.[8]

Storage Guidelines

Correct storage conditions are critical to maintain the stability and integrity of this compound.

-

General Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[1][4][8] Some suppliers recommend storage at -20°C.[3]

-

Container: Keep in the original, tightly closed container.[4][8] Ensure all containers are clearly labeled and regularly checked for leaks.[8]

-

Incompatible Materials: Store away from strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[5][7]

-

Environmental Protection: Store in a manner that prevents accidental discharge into drains or waterways. Consider bunded areas for large quantities.[8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure during handling.

-

Eye and Face Protection: Wear chemical safety goggles or glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4][7] A face shield is recommended where there is a significant splash hazard.[9][10]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and inspect them before use.[9][11] Protective clothing, such as a lab coat or coveralls, is required to prevent skin exposure.[4][9]

-

Respiratory Protection: If ventilation is inadequate or if dust/vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors.[4][7][9]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

-

Eye Contact: Immediately flush the eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[4][8] Seek immediate medical attention.[8][12]

-

Skin Contact: Immediately remove all contaminated clothing.[13] Flush the affected skin area with large amounts of soap and water for at least 15 minutes.[4][12] Seek medical attention if irritation develops or persists.[4][8]

-

Inhalation: Move the exposed person to fresh air at once.[4][12] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration, avoiding mouth-to-mouth resuscitation.[6] Seek immediate medical attention.[4][7]

-

Ingestion: Do NOT induce vomiting.[4] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[4] Call a physician or poison control center immediately.[6][7]

Spill and Leak Procedures

In the event of a spill, immediate and coordinated action is required to contain the hazard and decontaminate the area. The following workflow outlines the necessary steps.

Caption: Workflow for handling a this compound spill.

References

- 1. innospk.com [innospk.com]

- 2. This compound | C6H4ClFO | CID 22482821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. 2-Chloro-5-fluorophenol | CAS#:3827-49-4 | Chemsrc [chemsrc.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. sc.edu [sc.edu]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]

The Strategic Role of 5-Chloro-2-fluorophenol as a Versatile Chemical Intermediate in Drug Discovery

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Focus: Synthesis of Novel Pyrazole Carboxamide Derivatives as Cannabinoid Receptor (CB1) Antagonists

This whitepaper elucidates the critical role of 5-Chloro-2-fluorophenol as a key chemical intermediate in the synthesis of complex pharmaceutical compounds. Its unique substitution pattern, featuring both chloro and fluoro groups on a phenolic ring, makes it a valuable building block for creating molecules with significant biological activity. This guide will focus on its application in the synthesis of pyrazole carboxamide derivatives, a class of compounds that have been investigated as potent and selective antagonists for the cannabinoid receptor 1 (CB1).

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The presence of both chlorine and fluorine atoms influences its reactivity and solubility, making it a versatile intermediate in various organic reactions.[1]

| Property | Value |

| CAS Number | 186589-76-4 |

| Molecular Formula | C₆H₄ClFO |

| Molecular Weight | 146.55 g/mol |

| Appearance | Off-white crystalline powder |

| Boiling Point | 187.1 ± 20.0 °C at 760 mmHg |

| Density | 1.4 ± 0.1 g/cm³ |

| Flash Point | 66.9 ± 21.8 °C |

Application in the Synthesis of Pyrazole Carboxamide CB1 Receptor Antagonists

This compound is a crucial precursor for the synthesis of a variety of pyrazole carboxamide derivatives. These compounds have been explored for their potential as cannabinoid receptor (CB1) antagonists, which are of interest for treating a range of conditions. The synthesis involves a multi-step process where the phenolic hydroxyl group of this compound is first utilized in an etherification reaction.

Synthetic Pathway Overview

The overall synthetic strategy involves the etherification of this compound, followed by a series of reactions to construct the pyrazole core and introduce the carboxamide functionality. This pathway highlights the importance of this compound in introducing the crucial 4-chloro-2-fluorophenyl ether moiety into the final molecule.

Detailed Experimental Protocols

The following protocols are representative of the key transformations in the synthesis of pyrazole carboxamide derivatives from this compound.

Step 1: Etherification of this compound

This procedure details the formation of the ether linkage, a critical step in the synthesis.

Materials:

-

This compound

-

2-(Chloromethyl)pyridine hydrochloride

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2-((4-chloro-2-fluorophenyl)oxy)methyl)pyridine.

| Parameter | Value |

| Reactants | This compound, 2-(Chloromethyl)pyridine hydrochloride |

| Base | Potassium Carbonate |

| Solvent | DMF |

| Temperature | 80 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-95% |

Step 2: Synthesis of the Pyrazole Carboxamide

This step involves the construction of the core heterocyclic structure. The specific reagents will vary depending on the desired final product. The following is a general procedure for the synthesis of a pyrazole-4-carboxamide.

Materials:

-

Appropriate aniline derivative

-

Pyrazole-4-carboxylic acid

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of the aniline derivative (1.0 eq) and pyrazole-4-carboxylic acid (1.1 eq) in DCM, add BOP reagent (1.2 eq) and triethylamine (2.5 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the final pyrazole carboxamide.

Biological Activity and Signaling Pathway

The pyrazole carboxamide derivatives synthesized using this compound have been shown to act as antagonists of the cannabinoid receptor 1 (CB1). CB1 receptors are G protein-coupled receptors (GPCRs) primarily expressed in the brain and are involved in various physiological processes.

As antagonists, these compounds bind to the CB1 receptor but do not elicit the intracellular response that an agonist would. Instead, they block the binding of endogenous cannabinoids (like anandamide) or exogenous agonists, thereby inhibiting the receptor's activity. The signaling cascade initiated by CB1 receptor activation typically involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its utility in the synthesis of pharmaceutically active compounds, such as pyrazole carboxamide CB1 receptor antagonists, demonstrates its strategic importance in drug discovery and development. The synthetic pathways and experimental protocols outlined in this guide provide a framework for researchers to leverage the unique properties of this compound in the creation of novel and complex molecules. The continued exploration of reactions involving this compound is likely to yield further innovations in medicinal chemistry.

References

The Industrial Significance of 5-Chloro-2-fluorophenol and its Analogs as Key Intermediates in Advanced Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated phenols, particularly compounds such as 5-Chloro-2-fluorophenol and its structural isomers, are pivotal building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). Their unique electronic properties and reactivity make them indispensable starting materials for the construction of targeted therapies. This technical guide elucidates the industrial applications of these compounds, with a primary focus on their role in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors, a critical class of anti-cancer drugs. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are provided to offer a comprehensive resource for professionals in the field of drug development and organic synthesis.

Introduction: The Versatility of Halogenated Phenols in Organic Synthesis

This compound (CAS No: 186589-76-4) is an off-white crystalline powder recognized for its utility as an intermediate in diverse organic syntheses.[1][2] Its molecular structure, featuring both chlorine and fluorine atoms on a phenol ring, provides a reactive scaffold for various chemical transformations.[3] This dual halogenation enhances its reactivity, enabling it to readily participate in substitution reactions crucial for building more complex molecules.[3] The primary industrial applications of this compound and its analogs lie within the pharmaceutical and agrochemical sectors, where they serve as precursors for a wide range of bioactive compounds.[1][3] The presence of halogens can significantly influence the biological activity and pharmacokinetic properties of the final product, making these intermediates highly sought after in drug design.[3]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄ClFO | [1][4] |

| Molecular Weight | 146.547 g/mol | [1][4] |

| Appearance | Off-white crystalline powder | [1][2] |

| Purity | ≥98.0% | [1][2] |

| Density | 1.4 ± 0.1 g/cm³ | [1][3] |

| Boiling Point | 187.1 ± 20.0 °C at 760 mmHg | [1][3] |

| Flash Point | 66.9 ± 21.8 °C | [1][3] |

| Vapor Pressure | 0.5 ± 0.4 mmHg at 25°C | [1][3] |

| Refractive Index | 1.548 | [1][3] |

Core Industrial Application: Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors

A prominent application of chloro-fluorophenol derivatives is in the synthesis of targeted cancer therapies, specifically Anaplastic Lymphoma Kinase (ALK) inhibitors. ALK is a receptor tyrosine kinase that, when mutated or rearranged, can act as an oncogenic driver in various cancers, most notably non-small cell lung cancer (NSCLC).[5][6] ALK inhibitors function by blocking the signaling pathways that promote tumor cell proliferation and survival.[5][7]

One of the second-generation ALK inhibitors, Ceritinib (LDK378) , is a prime example of a pharmaceutical whose synthesis relies on a key intermediate derived from a chloro-substituted phenol.[7][8] The synthesis of Ceritinib involves the preparation of a crucial building block, 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline , which is subsequently coupled with another intermediate to form the final drug molecule.[7][9] The isopropoxy group in this intermediate is introduced via a Williamson ether synthesis, a fundamental and widely used reaction in organic chemistry.

The Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

The ALK signaling pathway is a critical regulator of cell growth and differentiation, particularly in the nervous system. In certain cancers, chromosomal rearrangements can lead to the formation of a fusion gene, such as EML4-ALK, which results in a constitutively active ALK protein. This aberrant kinase activity drives downstream signaling cascades, including the RAS-RAF-MEK-ERK and JAK-STAT pathways, leading to uncontrolled cell proliferation and survival. ALK inhibitors like Ceritinib are designed to bind to the ATP-binding site of the ALK kinase domain, thereby preventing its phosphorylation and the subsequent activation of these downstream pathways.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key synthetic transformations involving chloro-fluorophenol derivatives in the context of pharmaceutical synthesis.

Williamson Ether Synthesis: A General Protocol

The Williamson ether synthesis is a versatile and widely employed method for the preparation of ethers.[1][10] It proceeds via an SN2 reaction between an alkoxide or phenoxide and a primary alkyl halide.[4][10] This reaction is fundamental to the synthesis of the 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline intermediate for Ceritinib.

Materials:

| Reagent | Role |

| Substituted Phenol (e.g., 4-chloro-2-nitrophenol) | Starting Material |

| Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) | Base for deprotonation |

| Chloroacetic acid (or other alkyl halide) | Alkylating agent |

| Water | Solvent |

| Concentrated Hydrochloric Acid (HCl) | Acidification |

| Diethyl ether | Extraction solvent |

| Saturated Sodium Bicarbonate Solution | Washing agent |

Procedure:

-

Deprotonation: Dissolve the substituted phenol (1.0 equivalent) in an aqueous solution of a strong base such as sodium hydroxide (1.1 equivalents) with stirring. Gentle warming may be applied to facilitate dissolution.[1]

-

Alkylation: To the resulting phenoxide solution, add the alkylating agent (e.g., chloroacetic acid, 1.2 equivalents).[1]

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100°C) for 30-60 minutes.[1]

-

Work-up: After cooling, dilute the mixture with water and acidify with concentrated HCl until the solution is acidic to litmus paper.[1]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.[1]

-

Washing: Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution.[1]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as hot water.[1]

Synthetic Pathway to Ceritinib (LDK378) Intermediate

The synthesis of the key aniline intermediate for Ceritinib is a multi-step process that begins with a substituted nitrotoluene.

References

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. davidpublisher.com [davidpublisher.com]

- 6. Anaplastic lymphoma kinase (ALK) inhibitors: a review of design and discovery - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. medkoo.com [medkoo.com]

- 8. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride [aromalake.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to High-Purity 5-Chloro-2-fluorophenol for Researchers and Drug Development Professionals

Introduction: 5-Chloro-2-fluorophenol is a halogenated aromatic organic compound that serves as a critical intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its chemical structure, featuring both chlorine and fluorine atoms on a phenol ring, provides enhanced reactivity for substitution reactions, making it a valuable building block for the development of Active Pharmaceutical Ingredients (APIs).[1] The presence of halogens can significantly influence the biological activity of the final drug product. This guide provides an in-depth overview of commercially available high-purity this compound, including a list of suppliers, its physicochemical properties, and a detailed experimental protocol for a common synthetic application.

Commercial Suppliers and Specifications

High-purity this compound is available from a range of chemical suppliers, catering to both research and industrial scale needs. Purity levels are typically offered at 97% or higher. While specific impurity profiles can vary by supplier and batch, the following table summarizes key specifications from various commercial sources. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) for detailed information.[3][4]

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Physical Form |

| Various Chinese Manufacturers | 186589-76-4 | C6H4ClFO | 146.55 | ≥98.0% | Off-white crystalline powder |

| United States Biological | 186589-76-4 | C6H4ClFO | 146.55 | Highly Purified | Not Specified |

| Oakwood Chemical | 186589-76-4 | C6H4ClFO | 146.55 | Not Specified | Not Specified |

| [Supplier name not specified] | 186589-76-4 | C6H4ClFO | 146.5 | min 97% | Not Specified |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its proper handling, storage, and application in synthetic procedures.

| Property | Value |

| Density | ~1.4 ± 0.1 g/cm³[1] |

| Boiling Point | 187.1 ± 20.0 °C at 760 mmHg[1] |

| Flash Point | 66.9 ± 21.8 °C[1] |

| Vapor Pressure | 0.5 ± 0.4 mmHg at 25°C[1] |

| Refractive Index | 1.548[1] |

| Storage Temperature | -20°C[5][6] |

Synthetic Application: Williamson Ether Synthesis

The hydroxyl group of this compound makes it an ideal substrate for Williamson ether synthesis, a robust and widely used method for preparing ethers. This reaction proceeds via an SN2 mechanism where a phenoxide ion, generated by deprotonating the phenol with a strong base, acts as a nucleophile to displace a leaving group from an alkylating agent.[7][8]

Experimental Protocol: Synthesis of 1-(Benzyloxy)-5-chloro-2-fluorobenzene

This protocol details the synthesis of a benzyl ether derivative of this compound, a common transformation in the protection of phenolic hydroxyl groups during multi-step syntheses.

Materials:

-

This compound (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Benzyl bromide (1.1 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound. Dissolve the phenol in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed as the sodium phenoxide salt is formed.

-

Alkylation: Add benzyl bromide dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting phenol.

-

Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key stages of the described Williamson ether synthesis.

Caption: Experimental workflow for the Williamson ether synthesis.

Caption: Simplified reaction mechanism for the synthesis.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. cytivalifesciences.com [cytivalifesciences.com]

- 5. usbio.net [usbio.net]

- 6. usbio.net [usbio.net]

- 7. benchchem.com [benchchem.com]

- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

Methodological & Application

Application Notes: Synthesis of Antidiabetic GPR119 Agonists Using 5-Chloro-2-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Chloro-2-fluorophenol as a key starting material in the synthesis of potent G-protein coupled receptor 119 (GPR119) agonists, a promising class of therapeutic agents for the treatment of type 2 diabetes. The unique electronic and structural properties of this compound make it a valuable building block for creating complex pharmaceutical intermediates.

Introduction

This compound is a halogenated aromatic compound increasingly utilized in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring both chloro and fluoro substituents, enhances its reactivity and modulates the pharmacokinetic properties of the final drug molecule. One of the most significant applications of this compound is in the development of GPR119 agonists. GPR119 is predominantly expressed in pancreatic β-cells and gastrointestinal enteroendocrine cells, and its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1, making it an attractive target for antidiabetic drugs.

Core Application: Synthesis of Pyrimidine-Based GPR119 Agonists

A key GPR119 agonist scaffold synthesized from this compound is based on a central pyrimidine ring. A representative molecule in this class is 2-(4-(5-chloro-2-fluorophenoxy)piperidin-1-yl)pyrimidine . The synthesis of this and related compounds highlights the utility of this compound in forming crucial ether linkages.

The general synthetic strategy involves a two-step process:

-

Williamson Ether Synthesis: Formation of the key intermediate, 4-(5-chloro-2-fluorophenoxy)piperidine.

-

Nucleophilic Aromatic Substitution: Coupling of the piperidine intermediate with a suitable pyrimidine derivative.

Experimental Protocols

Protocol 1: Synthesis of 4-(5-chloro-2-fluorophenoxy)piperidine (Intermediate 1)

This protocol describes the formation of the critical ether linkage via a Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an alkyl halide.[1][3][4][5]

Reaction Scheme:

Caption: Williamson Ether Synthesis of the piperidine intermediate.

Materials:

| Reagent/Material | Molar Equivalent | Notes |

| This compound | 1.0 | Starting Material |

| 1-Boc-4-hydroxypiperidine | 1.1 | Coupling Partner |

| Sodium hydride (NaH), 60% dispersion in mineral oil | 1.2 | Base |

| N,N-Dimethylformamide (DMF) | - | Anhydrous Solvent |

| Ethyl acetate | - | Extraction Solvent |

| Saturated aqueous sodium bicarbonate solution | - | Quenching/Washing |

| Brine | - | Washing |

| Anhydrous sodium sulfate | - | Drying Agent |

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the sodium phenoxide salt.

-

Add a solution of 1-Boc-4-hydroxypiperidine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, tert-butyl 4-(5-chloro-2-fluorophenoxy)piperidine-1-carboxylate, can be purified by column chromatography on silica gel.

Subsequent Deprotection: The Boc protecting group is then removed using standard conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid in an appropriate solvent, to yield 4-(5-chloro-2-fluorophenoxy)piperidine.

Protocol 2: Synthesis of 2-(4-(5-chloro-2-fluorophenoxy)piperidin-1-yl)pyrimidine (Final Product)

This protocol details the nucleophilic aromatic substitution reaction to couple the piperidine intermediate with a di-chloropyrimidine.

Reaction Scheme:

Caption: Synthesis of the final pyrimidine-based GPR119 agonist.

Materials:

| Reagent/Material | Molar Equivalent | Notes |

| 4-(5-chloro-2-fluorophenoxy)piperidine (Intermediate 1) | 1.0 | Starting Material |

| 2,4-dichloropyrimidine | 1.0 | Coupling Partner |

| Potassium carbonate (K₂CO₃) | 2.5 | Base |

| Acetonitrile | - | Anhydrous Solvent |

| Ethyl acetate | - | Extraction Solvent |

| Water | - | Washing |

| Brine | - | Washing |

| Anhydrous sodium sulfate | - | Drying Agent |

Procedure:

-

To a suspension of 4-(5-chloro-2-fluorophenoxy)piperidine (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile, add 2,4-dichloropyrimidine (1.0 eq).

-

Reflux the reaction mixture for 6-12 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 2-(4-(5-chloro-2-fluorophenoxy)piperidin-1-yl)pyrimidine.

Quantitative Data Summary

The following table summarizes typical reaction outcomes for the synthesis of pyrimidine-based GPR119 agonists using this compound. Please note that yields are highly dependent on the specific substrates and reaction conditions used.

| Step | Reaction | Key Reagents | Typical Yield (%) | Reference |

| 1 | Williamson Ether Synthesis | NaH, DMF | 60-85 | General Literature |

| 2 | Nucleophilic Aromatic Substitution | K₂CO₃, Acetonitrile | 70-90 | [6] |

Signaling Pathway and Experimental Workflow

The synthesized GPR119 agonists are designed to modulate the GPR119 signaling pathway, which plays a crucial role in glucose homeostasis.

Caption: Workflow from starting material to clinical candidate and the associated GPR119 signaling pathway.

Conclusion

This compound serves as a critical and versatile building block in the synthesis of novel GPR119 agonists for the potential treatment of type 2 diabetes. The protocols outlined above provide a general framework for the synthesis of pyrimidine-based derivatives. Further optimization of reaction conditions and exploration of diverse substitution patterns on the pyrimidine and piperidine rings can lead to the discovery of next-generation antidiabetic agents with improved efficacy and safety profiles.

References

- 1. fvs.com.py [fvs.com.py]

- 2. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. scholarship.richmond.edu [scholarship.richmond.edu]

- 6. JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]

Application of 5-Chloro-2-fluorophenol in the Production of the Agrochemical Chlorfluazuron

Introduction

5-Chloro-2-fluorophenol is a key starting material in the synthesis of various agrochemicals, most notably the benzoylurea insecticide, Chlorfluazuron.[1] This class of insecticides acts as an insect growth regulator by inhibiting chitin synthesis, a vital component of the insect exoskeleton.[2] Disruption of this process leads to abortive molting and is particularly effective against larval stages of a broad spectrum of pests, especially Lepidoptera.[3][4] The unique substitution pattern of this compound makes it an important building block for introducing specific functionalities into the final agrochemical molecule, contributing to its biological efficacy.

This document provides detailed application notes and experimental protocols for the synthesis of Chlorfluazuron from this compound, intended for researchers, scientists, and professionals in drug and agrochemical development.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the synthesis of Chlorfluazuron and its biological activity against common agricultural pests.

Table 1: Summary of Synthetic Steps and Estimated Yields

| Step | Reaction Type | Product | Estimated Yield (%) | Purity (%) |

| 1 | Williamson Ether Synthesis | 2-(5-Chloro-2-fluorophenoxy)-3-chloro-5-(trifluoromethyl)pyridine | 85-95 | >95 |

| 2 | Electrophilic Aromatic Substitution (Nitration) | 2-(5-Chloro-2-fluoro-4-nitrophenoxy)-3-chloro-5-(trifluoromethyl)pyridine | 80-90 | >97 |

| 3 | Reduction | 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)-2-chloro-5-fluoroaniline | 90-98 | >98 |

| 4 | Urea Formation | Chlorfluazuron | 95-97[1] | >97[1] |

Table 2: Biological Activity of Chlorfluazuron Against Selected Insect Pests

| Pest Species | Common Name | LC50 (ppm) | Exposure Time |

| Spodoptera litura | Tobacco Cutworm / Army Worm | 72.4[1] | 48 hours |

| Plutella xylostella | Diamondback Moth | Effective Control[3] | - |

| Helicoverpa armigera | Cotton Bollworm | Not specified | - |

| Bemisia tabaci | Silverleaf Whitefly | Effective Control | - |

Note: LC50 (Lethal Concentration 50) is the concentration of a chemical that kills 50% of a test population.

Experimental Protocols

The synthesis of Chlorfluazuron from this compound is a multi-step process. The following protocols are detailed for each step.

Step 1: Williamson Ether Synthesis of 2-(5-Chloro-2-fluorophenoxy)-3-chloro-5-(trifluoromethyl)pyridine

This step involves the nucleophilic substitution reaction between the phenoxide of this compound and 2,3-dichloro-5-(trifluoromethyl)pyridine.

Materials:

-

This compound

-

2,3-dichloro-5-(trifluoromethyl)pyridine

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), 2,3-dichloro-5-(trifluoromethyl)pyridine (1.05 eq), and potassium carbonate (1.5 eq).

-

Add DMF as the solvent and heat the reaction mixture to 120-130 °C.

-

Maintain the temperature and stir the mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with toluene (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield 2-(5-Chloro-2-fluorophenoxy)-3-chloro-5-(trifluoromethyl)pyridine.

Step 2: Nitration of 2-(5-Chloro-2-fluorophenoxy)-3-chloro-5-(trifluoromethyl)pyridine

This step introduces a nitro group onto the phenoxy ring via electrophilic aromatic substitution.

Materials:

-

2-(5-Chloro-2-fluorophenoxy)-3-chloro-5-(trifluoromethyl)pyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution, saturated

Procedure:

-

In a flask cooled in an ice-salt bath, slowly add 2-(5-Chloro-2-fluorophenoxy)-3-chloro-5-(trifluoromethyl)pyridine (1.0 eq) to concentrated sulfuric acid while maintaining the temperature below 5 °C.

-

Once dissolved, slowly add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.

-

Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 2-(5-Chloro-2-fluoro-4-nitrophenoxy)-3-chloro-5-(trifluoromethyl)pyridine.

Step 3: Reduction of 2-(5-Chloro-2-fluoro-4-nitrophenoxy)-3-chloro-5-(trifluoromethyl)pyridine to the Aniline

This step reduces the nitro group to an amine using iron powder in the presence of ammonium chloride.

Materials:

-

2-(5-Chloro-2-fluoro-4-nitrophenoxy)-3-chloro-5-(trifluoromethyl)pyridine

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Celite

Procedure:

-

In a round-bottom flask, prepare a mixture of ethanol and water (e.g., 4:1 v/v).

-